Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester
Overview
Description
Octanedioic acid tert-butyl ester 2,5-dioxo-pyrrolidin-1-yl ester (OCTBEDPE) is a synthetic organic compound belonging to the class of esters. It is a colorless, solid compound that is soluble in organic solvents such as ether and alcohol. OCTBEDPE is of interest due to its potential applications in the fields of organic synthesis and medicinal chemistry.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Preparation of tert-butyl esters
A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate has been developed. This method, employing palladium acetate and triphenylphosphine as the catalyst system, achieves yields up to 94% and is applicable to a wide range of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).
Hydrophilic Aliphatic Polyesters
The synthesis and polymerization of new cyclic esters containing protected functional groups have been explored. These developments are crucial for creating materials with specific chemical and physical properties for varied applications (Trollsås et al., 2000).
Pyrrole Precursors for Prodigiosin
The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates. These undergo coupling with nucleophiles to yield 5-substituted pyrroles, serving as precursors for prodigiosin, indicating its potential in synthesizing bioactive molecules (Wasserman et al., 2004).
Molecular Structure and Analysis
Molecular Structure Characterization
The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, showcases advanced techniques in understanding the molecular architecture of complex esters (Moriguchi et al., 2014).
Polymer Growth Investigation
Polymer Growth via Pyrolysis Mass Spectrometry
The study on poly(decanedioic acid bis-(2-thiophen-3-yl-ethyl)ester) demonstrates how the ester linkages influence polymer growth, offering insights into polymer science and engineering (Aslan et al., 2005).
Fluorine Chemistry
Pentafluorosulfanyl Pyrrole Carboxylic Acid Esters
The facile preparation of SF5-substituted pyrrole carboxylic acid esters illustrates the relevance of tert-butyl esters in developing compounds with potential applications in materials science and fluorine chemistry (Dolbier et al., 2009).
Mechanism of Action
Target of Action
It’s known that this compound is a prodrug , which means it is metabolized in the body to produce the active drug.
Mode of Action
The compound is a prodrug that is metabolized in the body to produce the active drug
Biochemical Pathways
As a prodrug, it undergoes metabolic processes to produce the active drug, which then interacts with its targets and affects biochemical pathways .
Pharmacokinetics
As a prodrug, it is known to be metabolized in the body to produce the active drug .
Result of Action
As a prodrug, its effects would be primarily due to the action of the active drug it is metabolized into .
Properties
IUPAC Name |
1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBCGWPUFBYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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